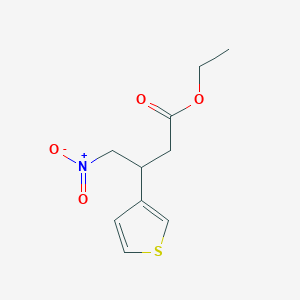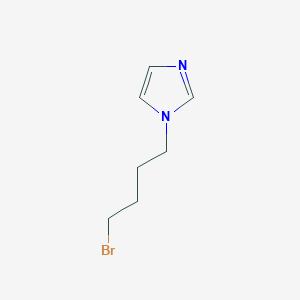
1-(4-bromobutyl)-1H-Imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromobutyl)-1H-Imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 4-bromo-butyl group attached to the imidazole ring makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-bromobutyl)-1H-Imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with 1,4-dibromobutane. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled heating, and efficient purification techniques such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-(4-bromobutyl)-1H-Imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromo-butyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield reduced imidazole derivatives with different functional groups.
科学研究应用
1-(4-bromobutyl)-1H-Imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and catalysts.
作用机制
The mechanism of action of 1-(4-bromobutyl)-1H-Imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom in the 4-bromo-butyl group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.
相似化合物的比较
1-(4-Bromo-butyl)-3-methylimidazolium bromide: This compound has a similar structure but with a methyl group attached to the imidazole ring.
1-(4-Bromo-butyl)-2-methylimidazole: Another similar compound with a methyl group at the 2-position of the imidazole ring.
1-(4-Bromo-butyl)-1H-benzimidazole: This compound has a benzimidazole ring instead of an imidazole ring.
Uniqueness: 1-(4-bromobutyl)-1H-Imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-bromo-butyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Its potential biological activities and applications in various fields further highlight its significance.
属性
分子式 |
C7H11BrN2 |
|---|---|
分子量 |
203.08 g/mol |
IUPAC 名称 |
1-(4-bromobutyl)imidazole |
InChI |
InChI=1S/C7H11BrN2/c8-3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5H2 |
InChI 键 |
CETTVSBMYQKFRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)CCCCBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
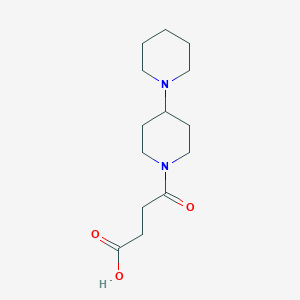
![Benzoic acid,3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]-,methyl ester](/img/structure/B8545048.png)
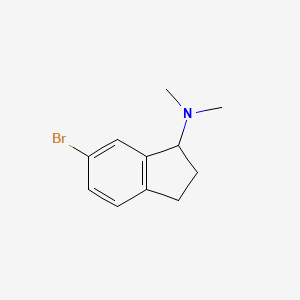
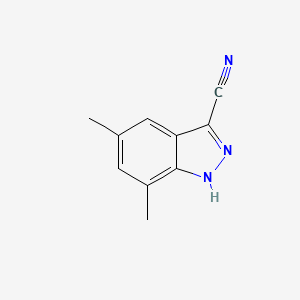
![1-[(2,4-Difluorophenyl)methyl]-1H-pyrrole](/img/structure/B8545062.png)
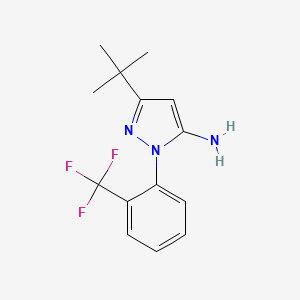
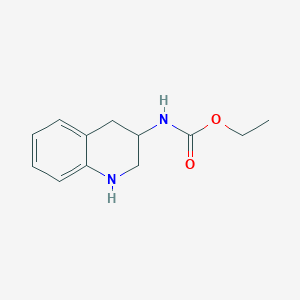
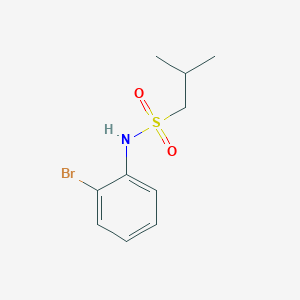
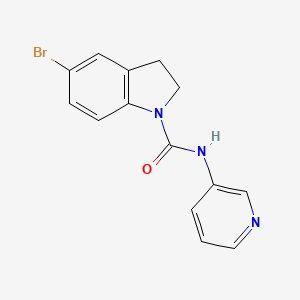
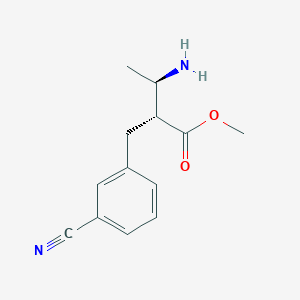
![2-[Ethyl(heptyl)amino]acetonitrile](/img/structure/B8545140.png)
![7-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8545144.png)
![5-Ethyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8545149.png)
